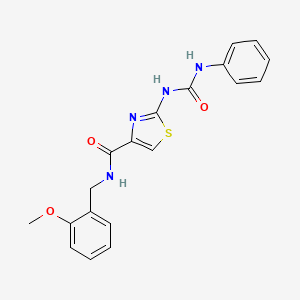![molecular formula C15H9Br2N3O2 B2820467 3-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891128-00-0](/img/structure/B2820467.png)
3-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule that contains several functional groups, including an oxadiazole ring and two bromophenyl groups . The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxadiazole ring, which is a heterocyclic ring containing two nitrogen atoms and one oxygen atom . The bromophenyl groups would likely contribute to the overall polarity and reactivity of the molecule .Physical And Chemical Properties Analysis
Some physical and chemical properties can be inferred from its structure. For example, the presence of the bromine atoms and the oxadiazole ring suggest that this compound would be relatively polar and could have a relatively high boiling point .Scientific Research Applications
Organic Light Emitting Diodes (OLEDs) and Optoelectronics
- 3-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide can be utilized in the fabrication of high-efficiency organic light-emitting diodes (OLEDs). Its unique structure contributes to improved electron transport and luminescence efficiency in these devices. Researchers are exploring its potential as an emissive material for next-generation displays and lighting systems .
Porous Aromatic Frameworks (PAFs) and Adsorption Membranes
- The compound can serve as a building block for synthesizing porous aromatic frameworks (PAFs). PAFs are highly porous materials with tunable pore sizes and surface areas. Researchers investigate their use in gas storage, separation, and catalysis3-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide contributes to the development of adsorption membranes for treating organic pollutants in water and air .
Medicinal Chemistry and Drug Discovery
- The oxadiazole moiety in the compound is of interest in medicinal chemistry. Researchers explore derivatives of this scaffold for their potential as kinase inhibitors, antimicrobial agents, and anticancer drugs. The brominated benzamide group adds specificity and binding affinity to target proteins .
Photophysics and Fluorescence Sensing
- Researchers explore the photophysical properties of this compound, including its absorption and emission spectra. It may find applications as a fluorescent probe for sensing specific analytes or monitoring biological processes. The bromine substituents enhance its fluorescence properties .
Proteomics Research and Chemical Biology
- 3-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide can be used in proteomics studies to label proteins or peptides. Researchers employ it as a chemical tool to investigate protein-protein interactions, post-translational modifications, and enzyme activity. Its unique structure allows selective modification of specific amino acid residues .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2N3O2/c16-11-6-4-9(5-7-11)14-19-20-15(22-14)18-13(21)10-2-1-3-12(17)8-10/h1-8H,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWUEIPZTOUBEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopropyl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2820387.png)



![6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine](/img/structure/B2820397.png)
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2820398.png)

![2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2820400.png)
![N-[(5Z)-5-[(3,5-dimethoxyanilino)methylidene]-6-oxo-4H-cyclopenta[b]thiophen-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B2820401.png)

![N-(4-isopropylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2820403.png)

